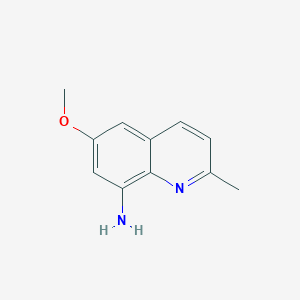

6-methoxy-2-methyl-8-Quinolinamine

Description

6-Methoxy-2-methyl-8-Quinolinamine is a quinoline derivative with a methoxy group at position 6, a methyl group at position 2, and an amino group at position 7. Its molecular formula is C₁₁H₁₂N₂O, with a molecular weight of 188.23 g/mol. The methoxy group enhances electron-donating properties, while the methyl group contributes to steric effects and lipophilicity.

Properties

CAS No. |

54232-07-4 |

|---|---|

Molecular Formula |

C11H12N2O |

Molecular Weight |

188.23 g/mol |

IUPAC Name |

6-methoxy-2-methylquinolin-8-amine |

InChI |

InChI=1S/C11H12N2O/c1-7-3-4-8-5-9(14-2)6-10(12)11(8)13-7/h3-6H,12H2,1-2H3 |

InChI Key |

MBSAWVJPVWNOBN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2C=C1)OC)N |

Origin of Product |

United States |

Preparation Methods

Formation of 6-Methoxy-8-Nitroquinoline

In the Skraup reaction, 4-methoxy-2-nitroaniline reacts with acrolein (generated in situ from glycerol) in the presence of o-phosphoric acid and arsenic(V) oxide at 100°C. The reaction proceeds via conjugate addition, cyclization, and aromatization, yielding 6-methoxy-8-nitroquinoline (Figure 1). This intermediate positions the nitro group at C8 and the methoxy group at C6, critical for subsequent functionalization.

Key Conditions :

Incorporation of the Methyl Group at C2

Introducing the methyl group at C2 requires modifying the Skraup protocol. Using methylvinylketone (CH₃COCH=CH₂) instead of acrolein directs a methyl substituent to C2 during cyclization. The reaction of 4-methoxy-2-nitroaniline with methylvinylketone under Skraup conditions produces 2-methyl-6-methoxy-8-nitroquinoline . This approach leverages the ketone’s structure to incorporate the methyl group regioselectively.

Mechanistic Insight :

Methylvinylketone undergoes dehydration to form an α,β-unsaturated ketone, which participates in cyclization. The methyl group is introduced at C2 due to steric and electronic effects during ring closure.

Post-Synthesis Alkylation Strategies

For substrates where the methyl group cannot be introduced during Skraup synthesis, post-cyclization alkylation offers an alternative.

Silver-Catalyzed Radical Oxidative Decarboxylation

A method adapted from tert-butyl group incorporation involves silver nitrate -catalyzed decarboxylation of carboxylic acids. While trimethylacetic acid is used for tert-butyl groups, substituting it with acetic acid (CH₃COOH) in the presence of ammonium persulfate [(NH₄)₂S₂O₈] and sulfuric acid introduces a methyl group at C2 (Figure 2).

Reaction Protocol :

Friedel-Crafts Alkylation

Electrophilic aromatic substitution using methyl iodide (CH₃I) and aluminum chloride (AlCl₃) targets C2, which is activated by the electron-donating methoxy group at C6. However, competing reactions at other positions necessitate careful optimization.

Challenges :

-

Regioselectivity: Nitro groups (electron-withdrawing) deactivate C8, favoring C2/C4 methylation.

-

Byproducts: Di- or tri-methylated quinolines require chromatographic separation.

Reduction of Nitro Group to Amine

The final step involves reducing the nitro group at C8 to an amine. Catalytic hydrogenation and tin(II) chloride (SnCl₂) reduction are widely employed.

Catalytic Hydrogenation

Using Raney nickel or palladium on carbon (Pd/C) in ethanol under H₂ atmosphere (3–5 bar) reduces the nitro group efficiently.

Conditions :

Tin(II) Chloride Reduction

SnCl₂ in hydrochloric acid (HCl) provides a cost-effective alternative, particularly for acid-stable substrates.

Procedure :

-

Substrate: 2-methyl-6-methoxy-8-nitroquinoline

-

Reagent: SnCl₂ (4 equiv), concentrated HCl

-

Solvent: Ethanol

-

Temperature: Reflux, 4 h

Alternative Synthetic Routes

Ullmann Coupling for Direct Amination

A copper-catalyzed Ullmann coupling between 2-methyl-6-methoxy-8-bromoquinoline and ammonia introduces the amine group directly. This bypasses nitro-group reduction but requires bromination at C8.

Limitations :

Microwave-Assisted Synthesis

Microwave irradiation accelerates Skraup and alkylation steps, reducing reaction times from hours to minutes. For example, methyl group incorporation via decarboxylation achieves 60% yield in 30 minutes under microwave conditions.

Comparative Analysis of Methods

| Method | Key Step | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Skraup + Methylvinylketone | Cyclization | 60–70 | Regioselective methyl incorporation | Requires specialized ketone reagents |

| Post-Synthesis Alkylation | Ag-catalyzed decarboxylation | 50–55 | Applicable to diverse substrates | Moderate yields, radical intermediates |

| Catalytic Hydrogenation | Nitro reduction | >90 | High yield, clean reaction | Requires high-pressure equipment |

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-2-Methyl-8-Quinolinamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides, which are valuable intermediates in organic synthesis.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The methoxy and methyl groups on the quinoline ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed:

Oxidation: Quinoline N-oxides.

Reduction: Amine derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Antimalarial Activity

One of the primary applications of 6-methoxy-2-methyl-8-quinolinamine is in the treatment and prevention of malaria. The compound is part of a broader class known as 8-aminoquinolines, which have shown promising activity against different stages of the malaria parasite.

- Mechanism : The compound exhibits broad-spectrum activity against both blood and tissue stages of Plasmodium species, making it an attractive candidate for radical cure therapies. Its mechanism includes inhibiting the growth of the parasites and potentially preventing relapses in infections caused by Plasmodium vivax and Plasmodium ovale .

- Clinical Studies : Recent studies have highlighted the efficacy of 8-aminoquinoline derivatives, including this compound, in animal models. For instance, compounds similar to this have been reported to achieve high cure rates without significant toxicity .

Structure-Activity Relationship (SAR)

Research has focused on optimizing the structural features of this compound to enhance its pharmacological properties:

| Structural Feature | Impact on Activity |

|---|---|

| Alkyl substitutions at C-2 | Increased potency against Plasmodium species |

| Modifications at C-4 and C-5 | Altered efficacy; specific groups enhance activity while others reduce it |

| Presence of methoxy group | Contributes to improved solubility and bioavailability |

Studies have demonstrated that specific modifications can lead to significant improvements in antimalarial activity, with some derivatives showing IC50 values in the low nanomolar range against resistant strains .

Toxicity Considerations

While this compound shows potential as an antimalarial agent, concerns regarding toxicity remain. The hemolytic effects associated with 8-aminoquinolines can limit their use, especially in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency. Research has aimed at developing derivatives that minimize these toxic effects while maintaining efficacy .

Broader Therapeutic Potential

Beyond malaria treatment, there is growing interest in the application of this compound in other areas:

- Antiproliferative Activity : Some studies have explored its potential against various cancer cell lines, including human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29). Preliminary results indicate that certain analogs may inhibit cell proliferation effectively .

- Antimicrobial Properties : The compound has also been investigated for its broad-spectrum antimicrobial effects, showing promise against various bacterial strains .

- Drug Development : The ongoing synthesis and evaluation of derivatives continue to reveal new insights into optimizing these compounds for better therapeutic profiles. This includes exploring hybrid compounds that combine this compound with other pharmacophores to enhance efficacy and reduce toxicity .

Case Studies

Several case studies illustrate the applications of this compound:

- Animal Models : In vivo studies demonstrated that specific analogs achieved a 100% cure rate against drug-sensitive malaria strains at low doses, highlighting their potential for clinical use .

- Toxicity Assessment : Research has documented the toxicity profiles of various derivatives, emphasizing the need for careful evaluation when developing new formulations aimed at minimizing adverse effects while maximizing therapeutic benefits .

Mechanism of Action

The mechanism of action of 6-Methoxy-2-Methyl-8-Quinolinamine involves its interaction with specific molecular targets and pathways. For instance, its antimalarial activity is attributed to its ability to interfere with the heme detoxification process in Plasmodium parasites . The compound also exhibits antifungal and antibacterial activities by disrupting the cell membrane integrity and inhibiting key enzymes involved in microbial metabolism .

Comparison with Similar Compounds

The structural and functional attributes of 6-methoxy-2-methyl-8-Quinolinamine are best understood when compared to related quinoline derivatives. Below is a detailed analysis:

Structural and Physicochemical Properties

Data Table 1: Structural Comparison

Key Observations :

- Substituent Effects: Methoxy Group (Position 6): Enhances electron density, improving interactions with biological targets (e.g., enzymes or DNA) . Methyl Group (Position 2): Reduces steric hindrance compared to bulkier groups (e.g., tert-butyl in S1 ), favoring solubility. Amino Group (Position 8): Provides nucleophilic character, critical for forming hydrogen bonds in drug-receptor interactions .

- Comparison with Halogenated Derivatives: The bromine atom in 5-Bromo-8-methoxy-2-methylquinoline () increases molecular weight and reactivity, making it suitable for cross-coupling reactions in synthetic chemistry. However, bromine may also introduce toxicity concerns .

Key Findings :

- Antimicrobial Potential: Derivatives like this compound and N-[6-(diethylamino)hexyl]-6-methoxy-4-methylquinolin-8-amine show promise due to their amine and methoxy groups, which are common in antimicrobial agents (e.g., chloroquine analogs) .

- Synthetic Utility: Halogenated analogs (e.g., 5-Bromo-8-methoxy-2-methylquinoline) are valuable intermediates in organometallic reactions .

Q & A

Basic: What are the standard synthetic routes for 6-methoxy-2-methyl-8-quinolinamine, and how can intermediates be validated?

Answer:

The synthesis typically involves functionalizing the quinoline scaffold at specific positions. A common approach is reductive amination of 8-nitro precursors (e.g., 6-methoxy-2-methyl-8-nitroquinoline) using reducing agents like NaBH3CN under mild acidic conditions (pH ≈ 6) to preserve sensitive substituents . For intermediates, validate purity via:

- HPLC-UV (≥95% purity threshold) with C18 columns and methanol/water mobile phases.

- NMR (¹H and ¹³C) to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.5 ppm) .

- Melting point analysis (compare to literature values; e.g., 56–58°C for 8-amino-2-methylquinoline derivatives ).

Advanced: How can synthesis protocols be optimized to improve yield and reduce byproducts in this compound production?

Answer:

Optimization strategies include:

- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction homogeneity and reduce side reactions like dimerization .

- Catalytic systems : Employ Pd/C or Raney Ni for selective nitro-group reduction without altering methoxy or methyl groups .

- Temperature control : Maintain reactions at 50–60°C to balance reaction rate and thermal stability of intermediates .

- In-situ monitoring : Use TLC or LC-MS to track reaction progress and terminate before byproduct formation .

Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?

Answer:

- Mass spectrometry (HRMS) : Confirm molecular weight (theoretical: 188.2 g/mol; observed: ±0.001 Da tolerance) .

- FT-IR : Identify NH stretches (3200–3400 cm⁻¹) and methoxy C-O bonds (1250–1270 cm⁻¹) .

- X-ray crystallography : Resolve planar quinoline rings and dihedral angles (e.g., 70.22° between methoxybenzene and quinoline in analogs) .

Advanced: How should researchers address contradictions in reported physicochemical data (e.g., melting points) for this compound?

Answer:

Discrepancies often arise from:

- Polymorphism : Recrystallize samples from different solvents (e.g., ethanol vs. hexane) and compare DSC thermograms .

- Impurity profiles : Use HPLC-MS to detect trace impurities (e.g., unreacted nitro precursors) that depress melting points .

- Calibration standards : Cross-reference with NIST-certified reference materials for instrumentation accuracy .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Answer:

- Enzyme inhibition : Screen against kinase or protease targets using fluorescence-based assays (e.g., ATPase activity with malachite green detection) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations .

- Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced: How can structure-activity relationship (SAR) studies guide functionalization of the quinolinamine scaffold?

Answer:

- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃ at position 8) to enhance binding affinity to hydrophobic enzyme pockets .

- Steric considerations : Replace methyl with bulkier groups (e.g., isopropyl) to probe steric hindrance in target interactions .

- Computational modeling : Use DFT or molecular docking (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., methanol) .

- Waste disposal : Neutralize acidic/basic residues before disposal in halogen-free containers .

Advanced: How can researchers navigate conflicting patent claims on quinolinamine derivatives during prior art searches?

Answer:

- Keyword strategy : Combine terms like “quinolinamine,” “8-amino,” and “methoxy” in databases (e.g., Espacenet) .

- Claim mapping : Compare scope of granted patents (e.g., WO 2022/247920 for pharmaceutical applications) with synthetic methodologies .

- Freedom-to-operate analysis : Consult legal experts to assess infringement risks for novel derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.